

Biosynthetic Pathways and Experimental Evidence

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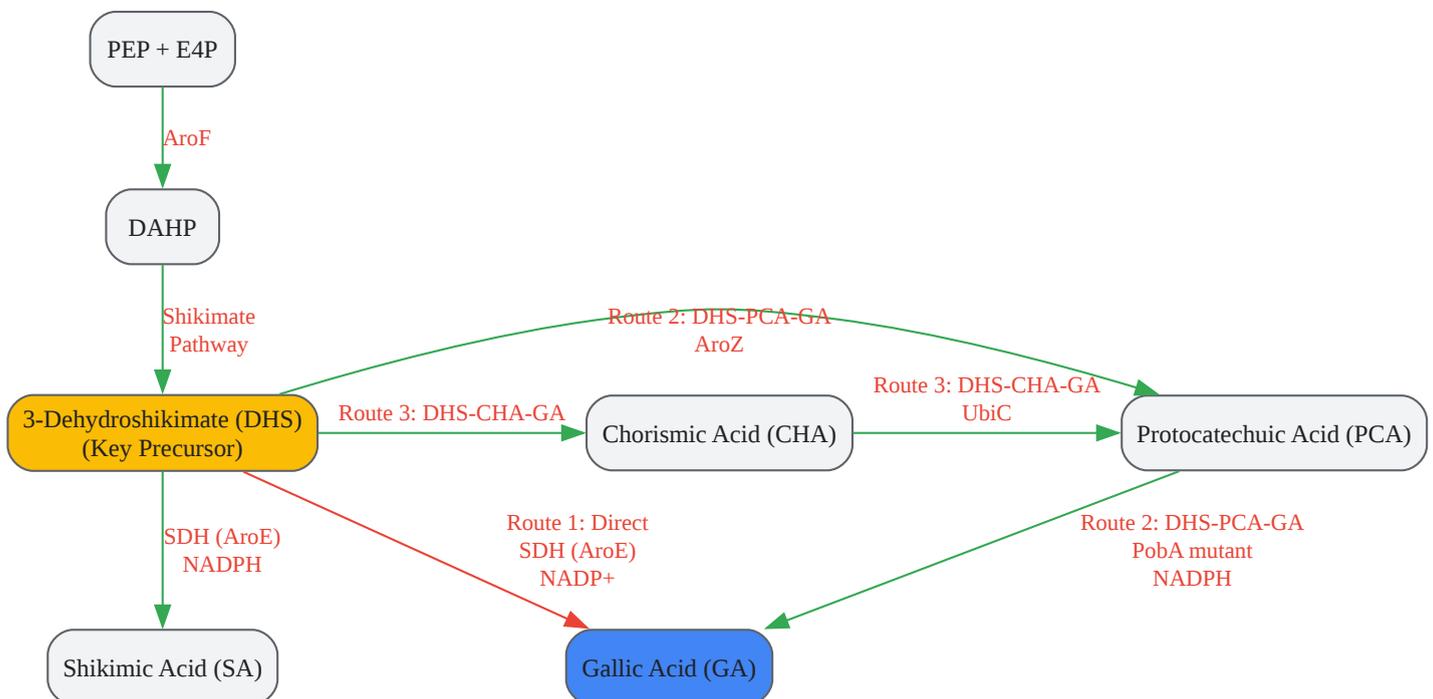
Compound Focus: 3-Dehydroquinic acid

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3-Dehydroshikimate (DHS) is the central precursor for GA production. It is synthesized in the upstream shikimate pathway from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) [1] [2].



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Overview of Gallic Acid Biosynthetic Routes from DHS

The **Direct Dehydrogenation Route** is catalyzed by the enzyme shikimate dehydrogenase (SDH, encoded by the *aroE* gene). This enzyme typically functions in the main shikimate pathway to convert DHS to shikimic acid using NADPH [3]. However, it can also catalyze the reverse reaction, directly oxidizing DHS to GA using NADP⁺ as a cofactor [3] [4].

- **Key Experimental Evidence:** Research has demonstrated that purified SDH from *E. coli* and English walnut (*Juglans regia*) can produce GA *in vitro* from DHS [3]. Furthermore, transgenic tobacco plants expressing the walnut SDH gene showed a 500% increase in GA accumulation, confirming the enzyme's role *in vivo* [3].

The more efficient and commonly engineered route in microbes is the **DHS-PCA-GA Route**. This two-step pathway diverts DHS away from the main shikimate pathway.

- **Step 1 (DHS to PCA):** The enzyme 3-dehydroshikimate dehydratase (AroZ), often sourced from *Klebsiella pneumoniae*, catalyzes the dehydration of DHS to form protocatechuic acid (PCA) [1] [4].
- **Step 2 (PCA to GA):** A mutated form of 4-hydroxybenzoate hydroxylase (PobA), such as the PobA Y385F/T294A or Y385F/L200V mutant from *Pseudomonas aeruginosa*, is used to hydroxylate PCA into GA [5] [1] [4]. This mutant enzyme has altered substrate specificity, allowing it to act on PCA.

Metabolic Engineering and High-Yield Production

The tables below summarize key achievements in metabolic engineering for GA production and its derivatives.

Table 1: Engineered Microbial Production of Gallic Acid and Derivatives

Host Organism	Engineering Strategy / Key Feature	Maximum GA Titer	Key Intermediate/Co-product	Citation
<i>E. coli</i> Co-culture (GA10 + COT03)	Syntrophic system; Growth-coupled catalysis to reduce PCA accumulation	57.66 g/L (0.233 mol/mol yield)	Trace PCA	[6]
<i>E. coli</i> (GJ16)	Fine-tuning expression of AroZ and PobA mutant; Strengthened shikimate pathway	51.57 g/L	Not Specified	[4]
<i>E. coli</i> (KL7)	Heterologous pathway with AroZ and PobA mutant	20 g/L	Not Specified	[1] [2] [4]
<i>Corynebacterium glutamicum</i>	Extended shikimate pathway; Mutant PobA (Y385F/L200V); Overexpression of qsuB (DHS dehydratase)	12.0 g/L (Fed-batch)	Gallic aldehyde, Gallic alcohol	[5]

Table 2: Key Enzymes for Metabolic Engineering of the DHS-PCA-GA Route

Enzyme	Gene	Source Organism	Function in GA Pathway	Notes
3-Dehydroshikimate Dehydratase	aroZ	<i>Klebsiella pneumoniae</i>	Converts DHS to Protocatechuic Acid (PCA)	Diverts flux from main shikimate pathway [1] [4]
Mutant 4-Hydroxybenzoate Hydroxylase	pobA	<i>Pseudomonas aeruginosa</i>	Hydroxylates PCA to form Gallic Acid	Common effective mutants: Y385F/T294A or Y385F/L200V [5] [1] [4]
Shikimate Dehydrogenase	aroE	<i>E. coli</i> , <i>Juglans regia</i>	Can directly convert DHS to GA	Native activity is inefficient for GA production [3] [1]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

- **Protein Extraction from Plant Tissues:** Flash-freeze tissue in liquid N₂ and homogenize in a cold extraction buffer containing Tris buffer, citric acid, PVPP, cysteine HCl, ascorbic acid, and PEG. Centrifuge the slurry and use the supernatant for protein analysis [3].
- **Protein Activity Assay for SDH:** Separate soluble proteins on a native polyacrylamide TBE gel. Stain for SDH activity using a solution containing NADP⁺, shikimic acid, MTT, and PMS in Tris buffer (pH 9.0). SDH activity is visualized by band formation [3].
- **Analysis of Fermentation Performance under GA Stress:** Culture *E. coli* in a defined fermentation medium. To assess toxicity, add gallic acid to the medium. Monitor cell growth (OD₆₀₀), glucose consumption (via HPLC), and intracellular cofactor levels (ATP, NAD⁺, NADH) using commercial test kits [1] [2].

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